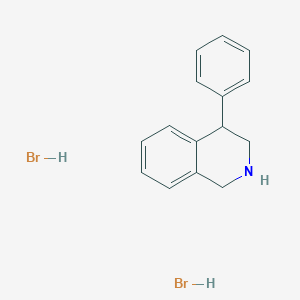
4-Phenyl-1,2,3,4-tetrahydroisoquinoline (dihydrobromide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-1,2,3,4-tetrahydroisoquinoline (dihydrobromide) is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a phenyl group attached to the tetrahydroisoquinoline core. It is commonly used as an intermediate in organic synthesis and has various applications in medicinal chemistry and pharmacology .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the hydrogenation of isoquinoline derivatives in the presence of a phenyl group. One common method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods: Industrial production of this compound often involves multi-step reactions with precise control over reaction conditions. The process may include the use of catalysts and specific reagents to ensure high yield and purity. The compound is usually produced in solid form and requires careful handling and storage .
化学反应分析
Types of Reactions: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline to its corresponding isoquinoline derivative.
Reduction: The compound can be reduced to form different tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenyl group or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines and isoquinoline derivatives, which have significant applications in medicinal chemistry .
科学研究应用
4-Phenyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It has been investigated for its potential therapeutic effects, particularly in neurodegenerative diseases and as an anti-inflammatory agent.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
作用机制
The mechanism of action of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to a reduction in the production of inflammatory mediators. Additionally, it may interact with neurotransmitter systems, providing potential therapeutic effects in neurodegenerative diseases .
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar structural features but lacking the phenyl group.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with a phenyl group at a different position
Uniqueness: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and in the study of enzyme inhibition and neuroprotection .
属性
分子式 |
C15H17Br2N |
|---|---|
分子量 |
371.11 g/mol |
IUPAC 名称 |
4-phenyl-1,2,3,4-tetrahydroisoquinoline;dihydrobromide |
InChI |
InChI=1S/C15H15N.2BrH/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15;;/h1-9,15-16H,10-11H2;2*1H |
InChI 键 |
XJXBTNSWNWASCN-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


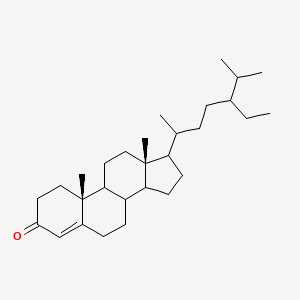
![benzyl N-[1-(2-aminopropanoyl)piperidin-4-yl]carbamate](/img/structure/B14796170.png)
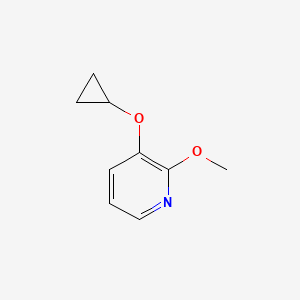
![3-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B14796195.png)
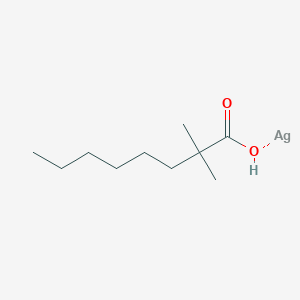
![4-[(E)-(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide](/img/structure/B14796205.png)
![N-[(1S,2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-[(diphenylphosphino)methyl]propyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14796212.png)
![1-[3-(Oxan-3-yl)-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]ethanol](/img/structure/B14796213.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B14796215.png)
![2-[6-(10-Methoxy-3a,5a-dimethylhexadecahydrocyclopenta[a]cyclopropa[2,3]-cyclopenta-[1,2-f]naphthalen-6-yl)-2-methylheptyloxy]tetrahydropyran](/img/structure/B14796217.png)
![benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B14796224.png)
![rel-(6R,7S)-7-Amino-6-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14796242.png)
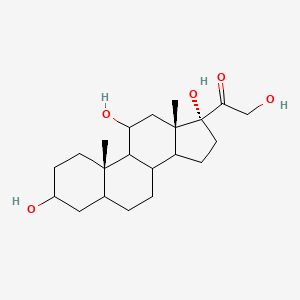
![tert-butyl N-[1-oxo-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propan-2-yl]carbamate](/img/structure/B14796262.png)
